molecular formula C9H13N3O7 B13824133 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)

1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)

Katalognummer: B13824133
Molekulargewicht: 275.22 g/mol
InChI-Schlüssel: HOYRAVSFLFXBCY-JBBNEOJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Regulatory Status 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester (CAS: 38934-69-9) is a process-related impurity of the antiviral drug ribavirin. Its molecular formula is reported as C₉H₁₃N₃O₇ (molecular weight: 275.22) in pharmaceutical reference standards , though some sources inconsistently cite C₉H₁₃N₃O₆ (259.22 g/mol) , likely due to typographical errors. Structurally, it features a β-D-ribofuranosyl group attached to the 1-position of a 1,2,4-triazole ring, with a methyl ester at the 3-carboxylic acid position. This distinguishes it from ribavirin (CAS: 36791-04-5), which has a carboxamide group (-CONH₂) instead of the methyl ester (-COOCH₃) .

Synthesis and Isolation The compound is synthesized via silylation of methyl 1,2,4-triazole-3-carboxylate followed by glycosylation with an O-acylated halo sugar (e.g., 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide). Subsequent deprotection yields the final product . Impurity H is typically isolated using chromatographic techniques (e.g., silica gel column chromatography) due to its structural similarity to ribavirin and other intermediates .

Eigenschaften

Molekularformel

C9H13N3O7

Molekulargewicht

275.22 g/mol

IUPAC-Name

[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 1H-1,2,4-triazol-5-ylmethyl carbonate

InChI

InChI=1S/C9H13N3O7/c13-1-4-6(14)7(15)8(18-4)19-9(16)17-2-5-10-3-11-12-5/h3-4,6-8,13-15H,1-2H2,(H,10,11,12)/t4-,6-,7-,8+/m1/s1

InChI-Schlüssel

HOYRAVSFLFXBCY-JBBNEOJLSA-N

Isomerische SMILES

C1=NNC(=N1)COC(=O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Kanonische SMILES

C1=NNC(=N1)COC(=O)OC2C(C(C(O2)CO)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Classical Glycosylation Approach

The most common approach to prepare this compound involves glycosylation of a protected ribose with a substituted triazole derivative:

  • Starting materials: Protected ribose (e.g., tetraacetyl ribose) and 3-carbomethoxy-1,2,4-triazole.
  • Activation: The triazole ring is often activated by silylation or Lewis acids to facilitate glycosylation.
  • Glycosylation reaction: Carried out under anhydrous conditions, often in dichloromethane or similar solvents, at low temperatures (below 20°C) to control reaction rates and selectivity.
  • Work-up: The reaction mixture is quenched with acidified water, organic and aqueous phases separated, and the intermediate product isolated by precipitation and filtration.
  • Deprotection: The acetyl protecting groups on the sugar are removed by alcoholysis using sodium methoxide in methanol at low temperature (around 10°C).
  • Purification: The crude product is purified by crystallization from aqueous methanol at temperatures below 50°C to yield high purity intermediate.

This method is exemplified in industrial-scale processes described in patent EP1281715A1 and DE60202483T2, which emphasize avoiding preliminary silylation of the triazole ring to simplify the process and improve purity and yield.

Enzymatic and Chemoenzymatic Synthesis

  • A pilot-scale chemoenzymatic process has been developed for ribavirin and its intermediates, including this methyl ester derivative.
  • The key step involves enzymatic transglycosylation catalyzed by purine nucleoside phosphorylase isolated from E. coli strains.
  • Chemical synthesis of 1,2,4-triazole-3-carboxamide derivatives precedes the enzymatic step.
  • This method achieves overall yields of about 32% with purity >99.5%.

Esterification and Alkylation Routes

  • Methyl esters of 1,2,4-triazole-3-carboxylic acid derivatives can be synthesized by esterification of the corresponding acids or by alkylation of methyl 1,2,4-triazole-3-carboxylate.
  • Alkylation methods involve reacting methyl 1,2,4-triazole-3-carboxylate with alkyl halides under controlled conditions to introduce the methyl ester group.

Reduction and Protection Strategies

  • Selective protection of hydroxyl groups on the ribose (e.g., with tert-butyldimethylsilyl chloride) and selective reduction of esters using diisobutylaluminium hydride (DIBAL-H) have been reported to prepare related intermediates.
  • These steps allow for further functionalization and purification of the compound.

Comparative Data Table of Preparation Methods

Method Type Key Steps Reaction Conditions Yield / Purity Advantages References
Classical Glycosylation Lewis acid catalyzed glycosylation, deprotection Low temp (<20°C), DCM solvent High purity (>99%), good yield Scalable, industrially proven
Chemoenzymatic Chemical synthesis of triazole + enzymatic transglycosylation Enzymatic catalysis, mild conditions 32% overall yield, >99.5% purity High selectivity, green process
Alkylation/Esterification Alkylation of methyl triazole carboxylate Controlled alkylation conditions Moderate yield Enables derivative synthesis
Protection/Reduction Hydroxyl protection, selective ester reduction Use of TBSCl, DIBAL-H Moderate yield Allows further functionalization

Analyse Chemischer Reaktionen

1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the production of antiviral drugs, particularly ribavirin, which is used to treat various viral infections .

Wirkmechanismus

The mechanism of action of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is primarily related to its role as an intermediate in the synthesis of ribavirin. Ribavirin exerts its antiviral effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine triphosphate (GTP). This inhibition leads to a decrease in the production of viral RNA, thereby preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

Physical Properties

  • Boiling Point : 561.4°C (predicted)
  • Density : 1.82 g/cm³
  • Vapor Pressure : 1.94 × 10⁻¹³ mmHg at 25°C .
    These properties contrast sharply with simpler triazole esters lacking the ribose moiety, such as methyl 1,2,4-triazole-3-carboxylate (CAS: 4928-88-5), which has a lower molecular weight (127.10 g/mol) and higher water solubility .
Structural Analogues of Ribavirin Impurity H
Compound Name CAS Number Molecular Formula Key Functional Group Biological Role
Ribavirin Impurity H 38934-69-9 C₉H₁₃N₃O₇ Methyl ester (-COOCH₃) Process impurity in ribavirin synthesis
Ribavirin (Virazole) 36791-04-5 C₈H₁₂N₄O₅ Carboxamide (-CONH₂) Antiviral drug (HCV, RSV)
Pyrazofurin (Pyrazomycin) 30868-30-5 C₉H₁₃N₃O₆ Hydroxyl (-OH) Antibiotic, antifungal agent
Methyl 1,2,4-triazole-3-carboxylate 4928-88-5 C₄H₅N₃O₂ Methyl ester (-COOCH₃) Intermediate for nucleoside synthesis
Physicochemical Properties
Property Ribavirin Impurity H Ribavirin Pyrazofurin Methyl 1,2,4-triazole-3-carboxylate
Molecular Weight (g/mol) 275.22 244.21 259.22 127.10
Solubility Low in water High in water Moderate Soluble in hot water, alcohols
Melting Point (°C) Not reported 174–176 160–162 195–200
LogP (Lipophilicity) ~-1.5 (predicted) -1.8 ~-1.2 0.3

Key Observations :

  • The ribofuranosyl group in Impurity H increases molecular weight and reduces solubility compared to simpler triazole esters .
Regulatory and Analytical Considerations
  • Impurity H : Designated as a specified impurity in the European Pharmacopoeia (EP), requiring control below 0.15% in ribavirin formulations .
  • Analytical Methods : HPLC and LC-MS are used to distinguish Impurity H from ribavirin and other triazole derivatives based on retention times and mass spectra .

Biologische Aktivität

1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester, commonly referred to as Ribavirin Impurity H, is a derivative of the antiviral drug ribavirin. This compound has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of Ribavirin Impurity H, synthesizing findings from diverse research studies and presenting relevant data.

  • Molecular Formula : C9H13N3O7
  • Molecular Weight : 275.22 g/mol
  • CAS Number : 38934-69-9

Antiviral Activity

Ribavirin Impurity H exhibits significant antiviral properties against various viruses. Research indicates that it functions effectively against hantaviruses, including Hantaan virus (HTNV) and Andes virus (ANDV). The compound was evaluated for its efficacy in vitro:

VirusEC50 (μM)Inhibition (%)
Hantaan Virus3094.3
Andes Virus3098.0
Crimean-Congo Fever Virus30Moderate reduction
Rift Valley Fever VirusN/ANo activity

In a study assessing the antiviral effects of various triazole derivatives, Ribavirin Impurity H demonstrated promising results comparable to ribavirin itself .

The mechanism by which Ribavirin Impurity H exerts its antiviral effects appears to involve inhibition of viral replication. It has been suggested that the compound disrupts the viral life cycle by interfering with nucleic acid synthesis. Studies have shown that triazole derivatives can act as nucleoside analogs, affecting viral RNA and DNA synthesis .

Anticancer Activity

In addition to its antiviral properties, Ribavirin Impurity H has been investigated for its potential anticancer effects. A study focused on various derivatives of ribavirin analogs indicated that some compounds exhibit cytotoxic activity against leukemia cell lines:

CompoundCell LineCC50 (μM)
Ribavirin AnalogK562 (Chronic Myeloid Leukemia)13.6 ± 0.3
Ribavirin AnalogCCRF-SB (Acute Lymphoblastic Leukemia)112 ± 19

These findings suggest that certain modifications to the ribavirin structure can enhance its anticancer activity .

Clinical Studies

Clinical investigations into ribavirin's efficacy have included studies on viral hepatitis patients, where ribavirin was shown to significantly reduce serum bilirubin levels and liver enzyme activities compared to placebo controls . While these studies primarily focus on ribavirin, they provide context for understanding the biological activity of its impurities.

Case Studies

  • Antiviral Efficacy Against Hantaviruses :
    • In a controlled study involving infected cell cultures, Ribavirin Impurity H was tested against HTNV and ANDV, demonstrating high levels of viral inhibition.
  • Anticancer Properties :
    • In vitro studies revealed that certain ribavirin analogs could inhibit the proliferation of leukemia cells significantly more than ribavirin itself.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Ribavirin Impurity H in pharmaceutical formulations?

Q. How is Ribavirin Impurity H synthesized for use as a reference standard?

Methodological Answer: The compound is synthesized via esterification of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid using methanol and a catalytic acid (e.g., HCl or H₂SO₄). Key steps include:

  • Protection of hydroxyl groups on the ribose moiety using acetyl or benzoyl groups to prevent side reactions .
  • Purification: Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol .

Critical Note: Monitor reaction progress using thin-layer chromatography (TLC) with chloroform:methanol:acetic acid (1:1:0.5) as the mobile phase .

Q. What spectroscopic techniques are used for structural confirmation of Ribavirin Impurity H?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Look for characteristic peaks: ribofuranosyl protons (δ 3.5–5.5 ppm), triazole proton (δ 8.2 ppm), and methyl ester (δ 3.7 ppm) .
  • ¹³C NMR: Carboxylic acid methyl ester carbonyl at δ 165–170 ppm .
    • Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ at m/z 289.1 (calculated) .

Advanced Research Questions

Q. How do degradation pathways of Ribavirin Impurity H vary under different pH conditions?

Methodological Answer: Conduct forced degradation studies:

  • Acidic Hydrolysis (pH 1–3): Predominantly forms 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxylic acid via ester hydrolysis .
  • Alkaline Hydrolysis (pH 10–12): Generates additional byproducts, including ribose derivatives, due to ribofuranosyl ring opening .
  • Tools: Monitor degradation using HPLC-PDA and LC-MS/MS to identify transient intermediates .

Data Contradiction Alert: reports TLC-based hydrolysis product detection (Rf = 0.80–0.88), but LC-MS is more reliable for low-concentration intermediates .

Q. What strategies resolve discrepancies in impurity quantification across pharmacopeial standards?

Methodological Answer: Discrepancies often arise from:

  • Nomenclature Conflicts: The compound is labeled as "Impurity D" in some EP monographs but "Impurity H" in others .
  • Chromatographic Variability: Column lot differences can alter retention times. Use USP/EP reference columns and system suitability tests (e.g., ribavirin and impurity mix) .

Resolution Workflow:

  • Cross-validate methods using spiked samples with certified reference materials (CRMs) .
  • Employ orthogonal techniques (e.g., NMR for absolute configuration confirmation) .

Q. Does Ribavirin Impurity H exhibit bioactivity, and how is this assessed in antiviral studies?

Methodological Answer: While Ribavirin is antiviral, Impurity H’s bioactivity remains understudied. Experimental design includes:

  • In Vitro Assays: Test cytotoxicity (MTT assay) and antiviral activity (plaque reduction) in HCV/HIV cell lines .
  • Mechanistic Studies: Use radiolabeled Impurity H (³H or ¹⁴C) to track intracellular metabolism .

Hypothesis: The methyl ester group may reduce cellular uptake compared to ribavirin, but this requires validation via comparative pharmacokinetic studies .

Tables for Key Data

Q. Table 1: Comparative Pharmacopeial Specifications for Ribavirin Impurity H

ParameterEP MonographUSP MonographReference
Acceptable Limit0.15%0.10%
IdentificationHPLC + MSHPLC + NMR
CRM SourceLGC StandardsUSP Ribavirin RS

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
Acetyl Protection7899.5
Benzoyl Protection8299.2
No Protection4595.0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.